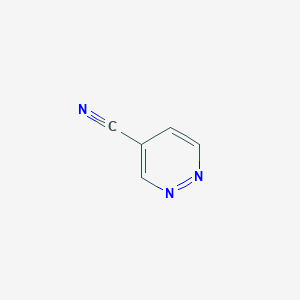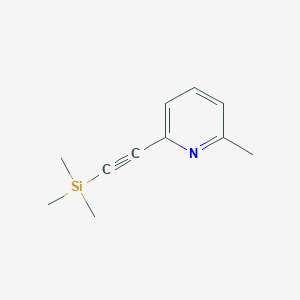
2-Methyl-6-((trimethylsilyl)ethynyl)pyridine
Descripción general
Descripción
2-Methyl-6-((trimethylsilyl)ethynyl)pyridine is a chemical compound with the molecular formula C11H15NSi . It has an average mass of 189.329 Da and a monoisotopic mass of 189.097382 Da . This compound is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
The synthesis of 2-Methyl-6-((trimethylsilyl)ethynyl)pyridine could potentially involve the use of a trimethylsilylating reagent to derivatize non-volatile compounds . Trimethylsilyl groups, which consist of three methyl groups bonded to a silicon atom, are often used in organic chemistry due to their chemical inertness and large molecular volume . They can be used to make compounds more volatile, making them more amenable to analysis by gas chromatography or mass spectrometry .Molecular Structure Analysis
The molecular structure of 2-Methyl-6-((trimethylsilyl)ethynyl)pyridine consists of a pyridine ring with a methyl group at the 2-position and a trimethylsilyl ethynyl group at the 6-position . The trimethylsilyl group consists of three methyl groups bonded to a silicon atom .Chemical Reactions Analysis
The trimethylsilyl group in 2-Methyl-6-((trimethylsilyl)ethynyl)pyridine can be used as a temporary protecting group during chemical synthesis or other chemical reactions . It can also be used to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Complex Compounds
- The compound has been used in the synthesis of various complex molecules, like 2,5-bis(2-pyridyl)thiophene, through a series of reactions including desilylation and oxidative coupling (Al-taweel, 2002).
- It also finds application in the synthesis of nitrogen-containing polycyclic delta-lactones, characterized by X-ray crystallography (Rudler et al., 2002).
Polymerization and Material Science
- In material science, it's used for polymerization of the acetylenic bond in 2-ethynylpyridine and its trimethylsilyl derivative, leading to the formation of substituted ionic polyacetylenes (Subramanyam et al., 1993).
Structural Analysis and Molecular Structures
- The compound plays a role in the study of molecular structures, as seen in the synthesis and structural characterization of 5-methyl-2-trimethylsilyl-pyridine and related compounds (Riedmiller et al., 1999).
Chemical Ligands for Supramolecular Chemistry
- It's used in the synthesis of ligands for supramolecular chemistry, such as in the preparation of 2,6-bis(trimethyltin)pyridine and related compounds (Schubert & Eschbaumer, 1999).
Functionalized Pyridines and Derivatives
- Research includes developing efficient approaches to functionalized 2-substituted furopyridines, demonstrating the compound's utility in organic synthesis (Arcadi et al., 2002).
Silylation in Analytical Chemistry
- In analytical chemistry, bis(trimethylsilyl)acetamide, a related compound, is used for the silylation of lipolysates in gas-liquid chromatography, highlighting the broader applications of trimethylsilyl derivatives (Tallent & Kleiman, 1968).
Study of Hexacoordinate Phosphorus
- The compound is also utilized in the synthesis of neutral hexacoordinate phosphorus compounds, contributing to the understanding of phosphorus chemistry (Kennepohl et al., 1990).
Cobalt-Catalyzed Syntheses
- It's involved in cobalt-catalyzed syntheses, such as in the regioselective construction of the tetrasubstituted pyridine nucleus, demonstrating its utility in inorganic synthesis (Parnell & Vollhardt, 1985).
Solution and Solid-State Structures
- The compound aids in understanding the solution and solid-state structures of various pyridines, providing insights into the structural dynamics of these molecules (Hassall et al., 2007).
Propiedades
IUPAC Name |
trimethyl-[2-(6-methylpyridin-2-yl)ethynyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NSi/c1-10-6-5-7-11(12-10)8-9-13(2,3)4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCRFMUDDJJGCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573404 | |
| Record name | 2-Methyl-6-[(trimethylsilyl)ethynyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-((trimethylsilyl)ethynyl)pyridine | |
CAS RN |
656800-40-7 | |
| Record name | 2-Methyl-6-[(trimethylsilyl)ethynyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




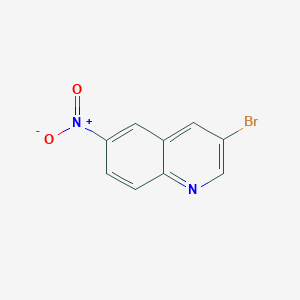
![Tert-butyl 4-[(2-ethoxy-2-oxoethyl)amino]piperidine-1-carboxylate](/img/structure/B1315976.png)
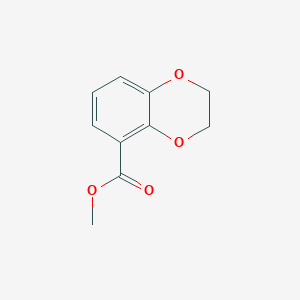
![Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3S)-](/img/structure/B1315979.png)
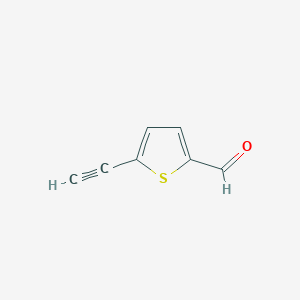


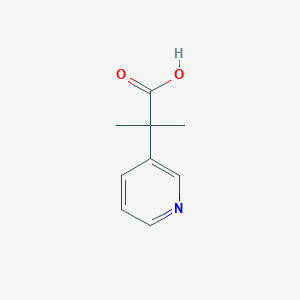
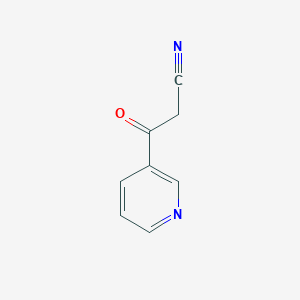
![2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1315998.png)


